Isolariciresinol 9,9'-acetonide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

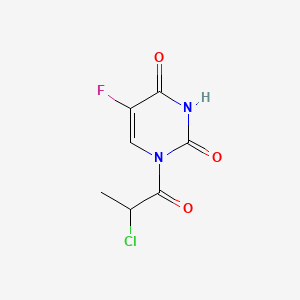

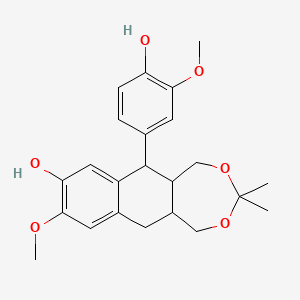

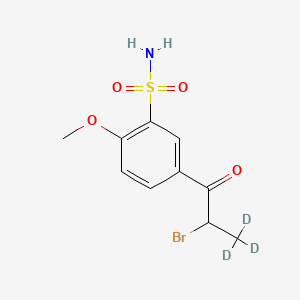

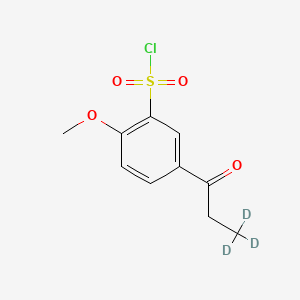

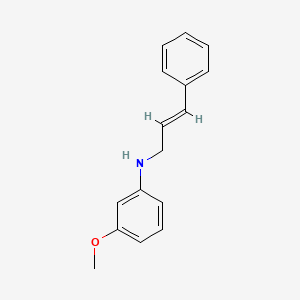

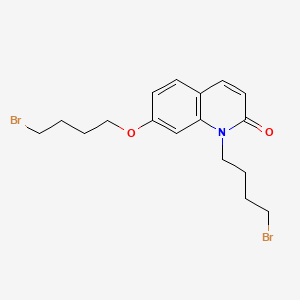

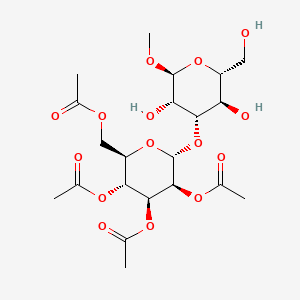

The synthesis of lignans like Isolariciresinol 9,9’-acetonide involves a series of chemical reactions. Starting from a tandem Michael-aldol reaction, the lignan skeleton was synthesized in 6 steps, including a cyclization step . The synthesis of such compounds requires a systematic approach and careful monitoring of the reaction conditions .Molecular Structure Analysis

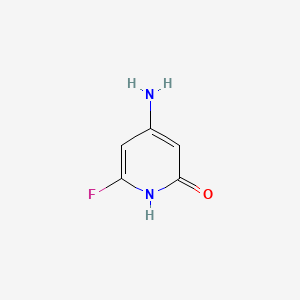

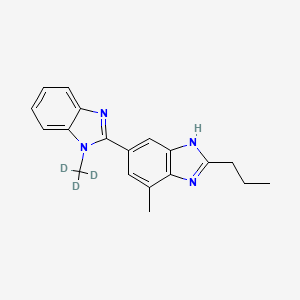

The molecular formula of Isolariciresinol 9,9’-acetonide is C23H28O6 . Its molecular weight is 400.5 . The IUPAC name is 6-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-8-ol.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Isolariciresinol 9,9’-acetonide include a tandem Michael-aldol reaction, which forms the lignan skeleton . Further steps include cyclization and glycosylation . The exact reactions and conditions can vary depending on the specific synthesis method used .Physical And Chemical Properties Analysis

Isolariciresinol 9,9’-acetonide has a molecular weight of 400.471. Its molecular formula is C23H28O6. The compound is a polyphenolic compound, which contributes to its antioxidant properties.Applications De Recherche Scientifique

Identification in Plant Species : Isolariciresinol has been isolated from various plants, such as Araucaria angustifolia, flaxseed meal, and Ephedra viridis, indicating its presence in diverse botanical sources (Fonseca et al., 1978), (Meagher et al., 1999), (Pullela et al., 2005).

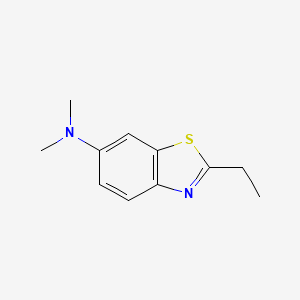

Pharmacological Activities : Studies have shown that lignans like isolariciresinol exhibit various biological activities, including antioxidant properties and potential therapeutic effects in certain health conditions. For instance, research on Ephedra viridis lignans, including isolariciresinol, highlighted their moderate antioxidant activity without cytotoxicity (Pullela et al., 2005). Additionally, isolariciresinol derivatives have been studied for their potential anti-inflammatory and antitumor activities (Xiao et al., 2009).

Role in Traditional Medicine : Some studies have explored the use of plants containing isolariciresinol in traditional medicine. For example, the medicinal plant Fagraea racemosa, containing isolariciresinol, has been used for its analgesic properties and potential relaxation effects on blood vessels (Okuyama et al., 1995).

Isolation and Characterization : Various methods have been developed for the isolation and characterization of isolariciresinol from different sources, indicating its significance in phytochemical research (Meagher et al., 1999), (Braca et al., 2001).

Chemical Constituents Analysis : Studies have also focused on the chemical analysis of isolariciresinol and its derivatives in various plant species, contributing to the understanding of their chemical diversity and potential uses (Zheng Xiao-ke, 2009), (Lee et al., 2009).

Propriétés

IUPAC Name |

6-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-23(2)28-11-15-7-14-9-21(27-4)19(25)10-16(14)22(17(15)12-29-23)13-5-6-18(24)20(8-13)26-3/h5-6,8-10,15,17,22,24-25H,7,11-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCSNQKSYHFYSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isolariciresinol 9,9'-acetonide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methyl-3-nitrophenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B562453.png)

![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)